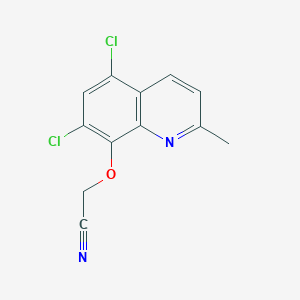
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile
概要
説明
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6Cl2N2O It is known for its unique structure, which includes a quinoline ring substituted with chlorine and a methyl group, and an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5,7-dichloro-2-methyl-8-quinolinol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce a range of substituted quinoline derivatives with different functional groups.
科学的研究の応用
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored the use of this compound and its derivatives in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
類似化合物との比較
Similar Compounds
Acetonitrile, [(5,7-dichloro-8-quinolinyl)oxy]-: This compound is similar but lacks the methyl group on the quinoline ring.
Acetonitrile, [(5,7-dichloro-2-methyl-quinolinyl)oxy]-: This compound is similar but may have different substitution patterns on the quinoline ring.
Uniqueness
2-((5,7-Dichloro-2-methylquinolin-8-yl)oxy)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methyl groups on the quinoline ring, along with the acetonitrile moiety, provides distinct chemical and physical properties that differentiate it from other similar compounds.
特性
CAS番号 |
88757-24-8 |
|---|---|
分子式 |
C12H8Cl2N2O |
分子量 |
267.11 g/mol |
IUPAC名 |
2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H8Cl2N2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3 |
InChIキー |
BVWGQYAEICASDT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













